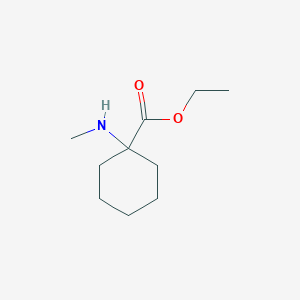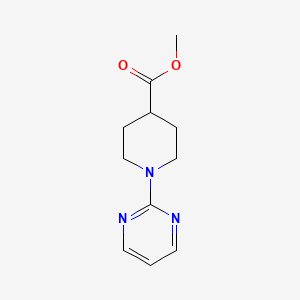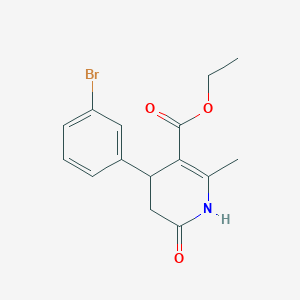![molecular formula C12H15N5O B2576459 2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1239743-56-6](/img/structure/B2576459.png)
2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine” is a chemical compound with the CAS Number: 849925-00-4. It has a molecular weight of 231.26 .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “this compound”, is a significant area of research in modern organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name for this compound is 2-[5-(4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyrazine . The InChI code for this compound is 1S/C11H13N5O/c1-3-12-4-2-8(1)11-15-10(16-17-11)9-7-13-5-6-14-9/h5-8,12H,1-4H2 .Physical And Chemical Properties Analysis
This compound has a boiling point of 87-89°C .Applications De Recherche Scientifique
Therapeutic Potential in Type 2 Diabetes Mellitus
The compound 2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine has been implicated in the realm of therapeutic research, particularly in relation to its potential as an inhibitor of dipeptidyl peptidase IV (DPP IV). DPP IV plays a crucial role in glucose metabolism by inactivating incretin hormones, thereby regulating insulin secretion. Inhibitors of DPP IV, therefore, represent a validated target for the treatment of type 2 diabetes mellitus (T2DM). The search for new DPP IV inhibitors is driven by the need for compounds that selectively inhibit the enzyme without affecting its interaction with other proteins or substrates, aiming for a molecule that precisely targets GLP-1 and GIP degradation. This approach underlines the importance of designing inhibitors that offer a balanced profile of efficacy and safety for long-term management of T2DM (Mendieta, Tarragó, & Giralt, 2011).
Broad-spectrum Biological Activities
Research on derivatives of 1,3,4-oxadiazole, which is a core component of the compound , has revealed a wide range of biological activities. These derivatives have been explored for their potential in treating various diseases, owing to their ability to bind effectively with different enzymes and receptors in biological systems. This interaction facilitates a diverse array of bioactivities, making 1,3,4-oxadiazole-based compounds an interesting subject for the development of new therapeutic agents. The ongoing research in this area is indicative of the significant therapeutic value these compounds hold, encompassing a vast spectrum of medicinal chemistry applications such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral agents, among others (Verma et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-13-4-2-9(1)7-11-16-12(17-18-11)10-8-14-5-6-15-10/h5-6,8-9,13H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJDDZKMTZNELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2576381.png)
![[4-[4-[(Z)-3-phenylprop-2-enoyl]oxyphenyl]sulfanylphenyl] (Z)-3-phenylprop-2-enoate](/img/structure/B2576383.png)
![5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2576388.png)



![6-(3-Fluorophenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2576394.png)


